molecular formula C10H16O3 B12537062 [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol CAS No. 658075-18-4

[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol

Cat. No.: B12537062
CAS No.: 658075-18-4
M. Wt: 184.23 g/mol
InChI Key: KQEXYFBCZINWTP-UHFFFAOYSA-N
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Description

[4-(2-Methyloxiran-2-yl)-7-oxabicyclo[410]heptan-1-yl]methanol is a complex organic compound with a unique structure that includes an oxirane ring and a bicyclic heptane system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol typically involves multiple steps:

    Formation of the Oxirane Ring: This can be achieved through the epoxidation of an alkene using a peracid such as m-chloroperbenzoic acid (m-CPBA).

    Construction of the Bicyclic Heptane System: This step may involve a Diels-Alder reaction between a diene and a dienophile, followed by ring-closing reactions.

    Introduction of the Methanol Group: The final step often involves the reduction of a carbonyl group to a hydroxyl group using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the oxirane ring to form diols using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form chlorides.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Chemistry

In chemistry, [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound can be used to study enzyme-catalyzed reactions involving epoxides and alcohols. It serves as a model substrate for understanding the mechanisms of these enzymes.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their anti-inflammatory or anticancer properties.

Industry

In industry, this compound can be used in the production of polymers and resins. Its reactive functional groups make it suitable for cross-linking reactions.

Mechanism of Action

The mechanism of action of [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol depends on its application. In biological systems, it may interact with enzymes that catalyze the opening of the oxirane ring or the oxidation of the hydroxyl group. These interactions can lead to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptane]: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-one]: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.

Uniqueness

The presence of both an oxirane ring and a hydroxyl group in [4-(2-Methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol makes it unique. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from similar compounds.

Properties

CAS No.

658075-18-4

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol

InChI

InChI=1S/C10H16O3/c1-9(6-12-9)7-2-3-10(5-11)8(4-7)13-10/h7-8,11H,2-6H2,1H3

InChI Key

KQEXYFBCZINWTP-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)C2CCC3(C(C2)O3)CO

Origin of Product

United States

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